molecular formula C6H5ClN2O3 B1361745 5-Chloro-2-methoxy-3-nitropyridine CAS No. 22353-52-2

5-Chloro-2-methoxy-3-nitropyridine

Cat. No. B1361745
CAS RN: 22353-52-2
M. Wt: 188.57 g/mol
InChI Key: HJHWUNVJRITHTQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 . It is typically a yellow to brown solid .


Synthesis Analysis

The synthesis of nitropyridines, which includes compounds like this compound, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H5ClN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 .


Chemical Reactions Analysis

Nitropyridines, including this compound, can undergo a variety of reactions. For instance, 3-nitropyridine can be used to form 5-nitropyridine-2-sulfonic acid in a two-step reaction . Additionally, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .


Physical And Chemical Properties Analysis

This compound has a melting point of 89-92 °C and a predicted boiling point of 260.0±35.0 °C . Its density is predicted to be 1.445±0.06 g/cm3 . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

  • Synthesis of Pyridine Derivatives : 5-Chloro-2-methoxy-3-nitropyridine is used in the synthesis of various pyridine derivatives. For instance, it has been involved in the preparation of 3-methoxy-5,6-diamino-2-nitropyridine, which is achieved through substitution, oxidation, nitration, and ammoniation processes (C. Jun, 2007). Additionally, it has been used in the formation of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a compound studied for its structural features and optical properties (Marijana Jukić et al., 2010).

  • Kinetics and Mechanism Studies : This chemical is a subject of interest in studies focusing on the kinetics and mechanism of substitution reactions. Research has explored its behavior in reactions involving aryloxide ions, providing insights into reaction rates and mechanisms (A. El-Bardan, 1999). The reactions with various nucleophiles have also been analyzed to understand the conformational preference of products (Ezzat A. Hamed et al., 1997).

  • Development of Anticancer Agents : this compound has been implicated in the synthesis of potential anticancer agents. Research has explored its utility in creating compounds like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, assessing their effects on cell proliferation and survival in leukemia models (C. Temple et al., 1983).

  • Electron Spin Resonance Spectra Studies : The compound has been used in studies involving electron spin resonance spectra of pyridine and pyrimidine anion radicals. This research contributes to the understanding of molecular structures and electron distribution in these compounds (P. T. Cottrell, P. Rieger, 1967).

  • Theoretical Studies and Spectroscopic Analysis : There has been significant interest in the theoretical study and spectroscopic analysis of derivatives of this compound. This includes Density Functional Theory calculations, spectroscopic study (FTIR and FT-Raman), and various other analyses to understand their structural, physical, and chemical properties (M. Sangeetha, R. Mathammal, 2016).

Safety and Hazards

5-Chloro-2-methoxy-3-nitropyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHWUNVJRITHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650096
Record name 5-Chloro-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22353-52-2
Record name 5-Chloro-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium methoxide (0.84 g, 16.6 mmol) in methanol (4 mL) was added dropwise to a solution of 2,5-dichloro-3-nitropyridine (1.00 g, 5.2 mmol) in methanol (10 mL) and the mixture was stirred and heated to reflux. After 7 hours, the mixture was cooled and diluted with water and the precipitate was filtered, washed with water and dried to give the title compound (0.95 g, 97%) as a white solid.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

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